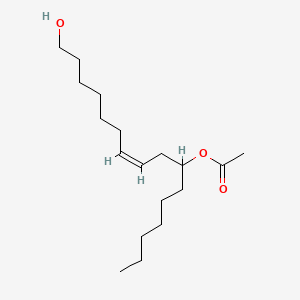
Gyptol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gyptol is a useful research compound. Its molecular formula is C18H34O3 and its molecular weight is 298.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Properties
- Thermal Stability : Gyptol maintains structural integrity at elevated temperatures.
- Chemical Resistance : It is resistant to various chemicals, making it ideal for industrial environments.
- Adhesion : Exhibits strong adhesion to various substrates, enhancing its utility in coatings and adhesives.
Coatings
This compound is extensively used in the formulation of protective coatings. Its ability to form a tough film provides excellent protection against moisture and chemicals. Research indicates that coatings based on this compound can significantly enhance the durability of surfaces exposed to harsh environments .
Adhesives
The adhesive properties of this compound make it suitable for bonding dissimilar materials. Its cross-linked structure ensures strong adhesion, which is critical in applications such as automotive and aerospace industries where material integrity is paramount .
Composites
This compound is utilized in composite materials due to its lightweight and strength characteristics. It serves as a matrix resin in fiber-reinforced composites, providing enhanced mechanical properties while reducing weight .
Case Study 1: Protective Coatings
A study conducted on the application of this compound-based coatings demonstrated a significant improvement in corrosion resistance compared to traditional coatings. The experimental results showed that this compound coatings maintained their integrity even after prolonged exposure to corrosive environments, making them suitable for marine applications .
Case Study 2: Adhesive Performance
In another research project focused on adhesive applications, this compound was tested for bonding aluminum and glass substrates. The results indicated that this compound-based adhesives achieved superior bond strength compared to conventional adhesives, showcasing its potential in high-performance applications such as construction and automotive assembly .
Propriétés
Numéro CAS |
16579-98-9 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.467 |
Nom IUPAC |
[(Z)-16-hydroxyhexadec-9-en-7-yl] acetate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-11-14-18(21-17(2)20)15-12-9-7-6-8-10-13-16-19/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
Clé InChI |
QIQUSZQCMFNTQQ-XFXZXTDPSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















